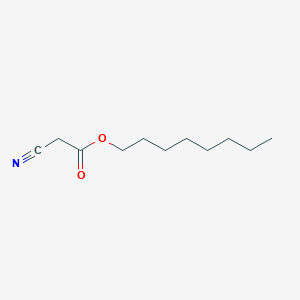

辛基氰乙酸酯

描述

Octyl cyanoacetate is a chemical compound that serves as a precursor in the synthesis of medical cyanoacrylate glues, which are known for their rapid polymerization properties. These glues cure quickly to form hard, clear, glassy resins that are useful in medical applications, particularly for wound healing. The synthesis of octyl cyanoacetate is a critical step in producing these adhesives, and it has been synthesized using traditional methods involving p-toluene sulphonic acid as a catalyst .

Synthesis Analysis

The synthesis of octyl cyanoacetate has been approached by esterification of cyanoacetic acid with an alcohol, followed by polymerization through Knoevenagel condensation and subsequent depolymerization. This method has been applied to lower membered alkyl cyanoacrylates with less than eight carbons. For octyl cyanoacetate, a usual method involving p-toluene sulphonic acid as the catalyst has been reported. The conversion to poly (1-octyl cyanoacrylate) is achieved using 1,3,5-trioxane in a solvent-free route, although paraformaldehyde has also been suggested . Another study reports an improved synthetic route using octyl 2-cyanoacetate as raw material, achieving a yield of 71.2%, which lays the groundwork for further research into the properties of octyl 2-cyanoacrylate adhesives .

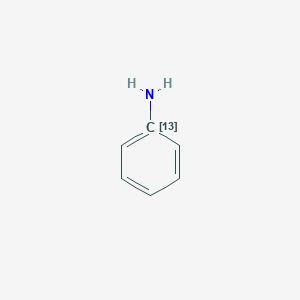

Molecular Structure Analysis

The molecular structure of octyl cyanoacetate has been confirmed through Fourier-transform infrared spectroscopy (FTIR). The FTIR spectrum shows characteristic functional groups, with the –OH stretching yielding a broad band around 3400 cm-1. This confirms the presence of the ester functional group in the compound .

Chemical Reactions Analysis

In the synthesis process, octyl cyanoacetate is polymerized to form poly (1-octyl cyanoacrylate) and then depolymerized to yield a high amount of 1-octyl cyanoacrylate. During depolymerization, p-toluene sulphonic acid, hydroquinone, and phosphorous pentoxide are used. High-temperature pyrolysis is avoided to prevent degradation of the long alkyl chain . Another study describes a method of obtaining the monomer directly from 1-octyl-2-cyanoacetate and diiodomethane in the presence of potassium carbonate, which appears to be a more efficient method .

Physical and Chemical Properties Analysis

The physical and chemical properties of octyl cyanoacetate are essential for its application in medical adhesives. The rapid polymerization with water as an initiator is a key property that allows for quick setting when used as a wound adhesive. The FTIR analysis provides insight into the functional groups present, which are crucial for understanding the reactivity and bonding characteristics of the compound. The synthesis methods described aim to optimize the yield and purity of octyl cyanoacetate, which in turn affects the physical properties of the resulting polymer, such as clarity, hardness, and glass transition temperature .

科学研究应用

伤口护理和粘合剂应用

辛基氰乙酸酯是医用级粘合剂中的关键成分,在伤口护理中展现出显著的实用性。其作为液体粘合剂敷料的应用已经显示出快速控制出血和缓解疼痛的效果,形成耐用的膜覆盖在伤口上。这种特性使其成为治疗轻微割伤和擦伤的传统绷带的有效替代品,确保易于使用和可比较的愈合速度 (Eaglstein, Sullivan, Giordano, & Miskin, 2002)。此外,从辛基氰乙酸酯合成辛基-2-氰基丙烯酸酯为研究具有改进性能的医用粘合剂奠定了基础 (Zhu Weiguo, 2005)。

外科应用

在外科环境中,辛基氰乙酸酯衍生物如辛基-2-氰基丙烯酸酯已被用作皮肤粘合剂,展示出显著的好处。研究表明,这些粘合剂是传统缝合的有效替代品,在整形外科中提供令人满意的结果,而不会影响组织再生或诱导组织毒性 (Nitsch et al., 2005)。这种粘合剂还被用于白内障手术作为临时伤口屏障,表明其在不同外科手术中的多功能性和低副作用概况 (Meskin et al., 2005)。

抗菌特性

辛基氰乙酸酯衍生物对革兰氏阳性和革兰氏阴性细菌具有抗菌特性。其机制涉及细菌细胞中水分子向粘合剂的扩散,导致细胞死亡。这种抗菌作用显著降低了医院感染的风险,确保临床结果顺利 (Prince et al., 2018)。

眼科应用

辛基氰乙酸酯衍生物的应用还延伸到眼科治疗领域。特别是,2-辛基氰基丙烯酸酯已成功用于治疗角膜穿孔。其应用已显示出有希望的结果,导致基础角膜愈合而无瘢痕、血管生成或变薄 (Taravella & Chang, 2001)。

安全和危害

Octyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed or inhaled, it is advised to consult a physician .

未来方向

Octyl cyanoacetate may be used in the preparation of a small molecule with a dithienosilole core for high-efficiency solution-processed organic photovoltaic cells . It has also been used in the synthesis of a small molecule DCAO 3 TBDT with the acceptor-donor-acceptor (A-D-A) structure and benzo [1,2-b:4,5-b′]dithiophene (BDT) as the central building block .

属性

IUPAC Name |

octyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCTWXWDQMXVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402694 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl cyanoacetate | |

CAS RN |

15666-97-4 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

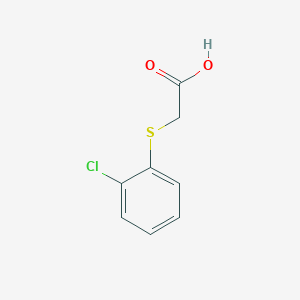

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

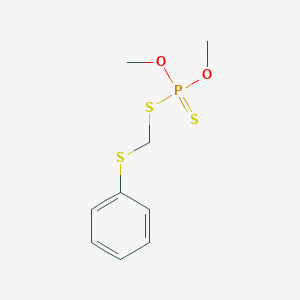

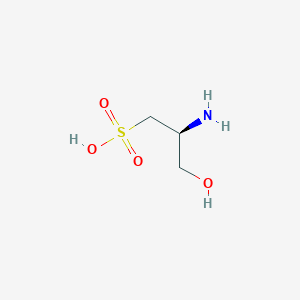

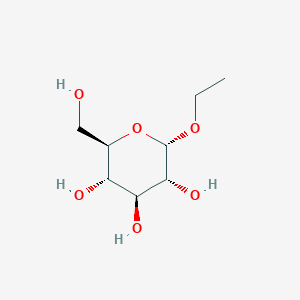

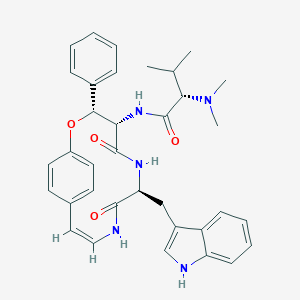

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)